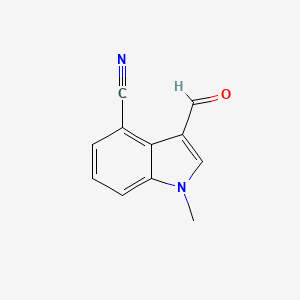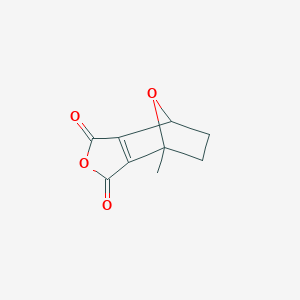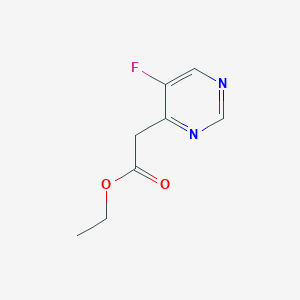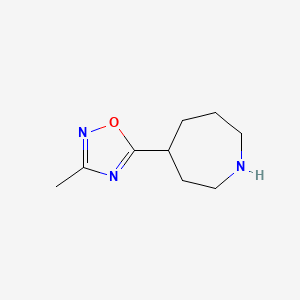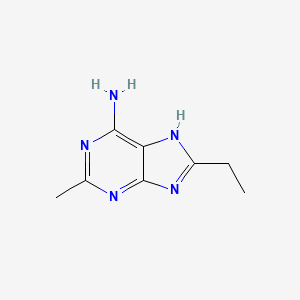![molecular formula C7H4ClN3O B11910736 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring, with a chlorine atom at the 5-position and a ketone group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloropyridine-4-carbonitrile.
Nucleophilic Aromatic Substitution: The 3,5-dichloropyridine-4-carbonitrile undergoes a nucleophilic aromatic substitution reaction to introduce the desired functional groups.
Cyclization: The intermediate product is then subjected to cyclization to form the fused pyridopyridazine ring system.
Chlorination: Finally, the compound is chlorinated at the 5-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohols or amines, depending on the reducing agent used.
Substitution: Derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,4-d]pyrimidine: Similar fused ring system but with different functional groups.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
5-chloro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)3-10-11-7(5)12/h1-3H,(H,11,12) |
Clé InChI |
XOIKZNTWIWCJEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C=NNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)


![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
